Saponins are a class of amphipathic glycosides, meaning they have both water-soluble (hydrophilic) and fat-soluble (hydrophobic) regions in their molecular structure []. These naturally occurring compounds are found widely distributed throughout the plant kingdom, but particularly concentrated in plants like soapwort (Saponaria spp.), quillaja bark (Quillaja saponaria), and soybeans (Glycine max) []. Saponins are known for their characteristic ability to foam in water, a property that led to their historical use as a soap substitute []. However, their significance in scientific research goes far beyond their cleaning abilities.
The core structure of a saponin molecule consists of two main parts: a sapogenol (aglycone) and a glycosidic chain []. The sapogenol is typically either a triterpene (six carbon rings) or a steroidal (four fused carbon rings) structure, while the glycosidic chain is composed of one or more sugar molecules linked to the sapogenol [, ]. The variation in the type and number of sugar units attached contributes to the diverse range of functionalities and properties observed among different saponin types []. The amphipathic nature of saponins arises from the interaction between the hydrophobic sapogenol and the hydrophilic sugar chain. This unique structure allows saponins to interact with both water and biological membranes, making them interesting candidates for various scientific applications [].
Saponins are a diverse group of compounds, and their physical and chemical properties can vary considerably depending on their specific structure. Generally, saponins are reported to be amorphous solids with high melting points (above 200°C) and poor volatility []. Their solubility can also vary depending on the structure, with some saponins being more soluble in water, while others exhibit higher solubility in organic solvents []. Saponins are generally stable under acidic conditions but may degrade under alkaline conditions due to hydrolysis of the glycosidic bond [].